1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol
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Overview
Description
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol is a heterocyclic compound that features both imidazo[1,2-a]pyridine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the condensation of imidazo[1,2-a]pyridine derivatives with piperidine derivatives under specific reaction conditions. This process may involve multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product and include controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol include other imidazo[1,2-a]pyridine derivatives and piperidine-containing compounds. Examples include imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the imidazo[1,2-a]pyridine and piperidine moieties. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from recent studies to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.2777 g/mol
- CAS Number : Not specified in the results.
The compound exhibits various biological activities primarily through its interaction with specific enzymes and pathways:
- ENPP1 Inhibition : Recent studies have highlighted the compound's ability to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a crucial role in regulating immune responses. By inhibiting ENPP1, the compound may enhance the cGAS-STING pathway, leading to increased expression of immune-related genes such as IFNB1 and CXCL10 .
- Antitumor Activity : The imidazo[1,2-a]pyridine scaffold has been associated with anticancer properties. Compounds derived from this structure have shown promising results in inhibiting the growth of various cancer cell lines, notably through mechanisms involving PI3Kα inhibition and apoptosis induction .
Anticancer Studies
The efficacy of this compound has been evaluated against several cancer cell lines:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MDA-MB-231 | 6.25 | Significant decrease in cell viability observed at this concentration . |
MCF-7 | 25 | Lower efficacy compared to MDA-MB-231; varied response based on cell type . |
In vitro assays demonstrated that compounds related to this structure could significantly reduce cell viability in triple-negative breast cancer (TNBC) cells at lower concentrations compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) which had higher IC50 values in similar assays .
Case Studies and Research Findings
Several studies have documented the biological activity of imidazo[1,2-a]pyridine derivatives:
- Study on ENPP1 Inhibition : A derivative similar to this compound showed an IC50 value of 5.70 nM against ENPP1, indicating strong inhibitory potential that could be leveraged for cancer immunotherapy applications .
- Synthesis and Evaluation : Research involving the synthesis of various derivatives revealed that modifications to the imidazo[1,2-a]pyridine core could enhance biological activity. For instance, certain derivatives exhibited improved selectivity and potency against specific cancer targets while maintaining favorable pharmacokinetic profiles .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H17N3O/c17-12-4-7-15(8-5-12)9-11-10-16-6-2-1-3-13(16)14-11/h1-3,6,10,12,17H,4-5,7-9H2 |
InChI Key |
SJZZBDQEFJPINY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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